Emetine hydrochloride Emetine hydrochloride Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04)
The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Brand Name: Vulcanchem
CAS No.: 14198-59-5
VCID: VC21350117
InChI: InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1
SMILES: CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Molecular Formula: C29H41ClN2O4
Molecular Weight: 517.1 g/mol

Emetine hydrochloride

CAS No.: 14198-59-5

Cat. No.: VC21350117

Molecular Formula: C29H41ClN2O4

Molecular Weight: 517.1 g/mol

* For research use only. Not for human or veterinary use.

Emetine hydrochloride - 14198-59-5

CAS No. 14198-59-5
Molecular Formula C29H41ClN2O4
Molecular Weight 517.1 g/mol
IUPAC Name (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride
Standard InChI InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1
Standard InChI Key HUEYSSLYFJVUIS-MRFSYGAJSA-N
Isomeric SMILES CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Canonical SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl

Chemical Properties and Structure

Emetine hydrochloride is the hydrochloride salt of emetine, an alkaloid obtained from ipecacuanha or prepared by methylation of cephaëline or through synthetic pathways . It exists in different hydration states, primarily as pentahydrate or heptahydrate forms.

Physical and Chemical Characteristics

Emetine hydrochloride appears as a white or very slightly yellow crystalline powder that is odorless . It demonstrates high solubility in both water and ethanol (~750 g/l) . The compound gradually degrades when exposed to humid atmosphere, with decomposition occurring more rapidly at elevated temperatures, even in the absence of light .

Table 1: Chemical and Physical Properties of Emetine Hydrochloride

PropertyValue
Molecular FormulaC₂₉H₄₀N₂O₄·2HCl (with varying hydration)
Molecular Weight553.561 (anhydrous); 643.6 (pentahydrate); 679.7 (heptahydrate)
CAS Registry Numbers7083-71-8 (anhydrous); 79300-07-5 (pentahydrate); 79300-08-6 (heptahydrate)
AppearanceWhite or very slightly yellow crystalline powder
OdorOdorless
SolubilityFreely soluble in water and ethanol (~750 g/l)
Specific Optical Rotation+16° to +19°
Melting Point74°C (165°F)

Structural Features

Emetine hydrochloride contains a complex molecular structure with four defined stereocenters . Its chemical structure includes two nitrogen-containing rings and four methoxy groups . The stereochemistry is absolute, contributing to its specific biological activities .

Source and Origin

Natural Source

Emetine is a principal alkaloid isolated from the ground roots of Uragoga ipecacuanha (ipecac root) . Historically, emetine was administered in the form of oral ipecac root extract, which contained several alkaloids including cephaeline and psychotrine .

Synthetic Production

Beyond natural extraction, emetine hydrochloride can be synthesized through methylation of cephaëline or through complete chemical synthesis . Commercial preparations of the compound are available at high purity levels (≥98% by HPLC) .

Mechanism of Action

Emetine hydrochloride demonstrates multiple mechanisms of action across different biological systems, with its primary effect being the inhibition of protein synthesis.

Protein Synthesis Inhibition

The compound irreversibly blocks protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation . When emetine is added to cell suspensions such as HeLa cells or reticulocytes, polyribosomes increase while single ribosomes decrease, indicating interference with translation processes . The inhibition appears to affect an aspect of translocation that involves movement of mRNA along the ribosome .

Effects on Cellular Signaling

Emetine affects multiple signaling pathways, including:

  • MAPKs and Wnt/β-catenin signaling axes

  • PI3K/AKT and Hippo/YAP signaling cascades in cancer cells

  • ERK/MNK1/eIF4E signaling pathway during viral infections

  • NF-κB signaling inhibition in acute myeloid leukemia (AML)

Cardiovascular Effects

The compound induces hypotension by blocking adrenoreceptors . Its effects on cardiac tissues relate to its inhibition of protein synthesis in myocardial cells, which may contribute to its cardiotoxicity .

Medical Applications

Anti-Protozoal Activity

Historically, emetine hydrochloride's primary medical application has been as an anti-amoebic agent . The identification of emetine as more potent than crude ipecac extract improved the treatment of amoebiasis, though it still caused nausea as a side effect . Administration through hypodermic injection reduced the severity of nausea compared to oral administration .

Anti-Cancer Properties

Recent research has revealed significant anti-cancer potential for emetine hydrochloride across multiple cancer types.

Gastric Cancer

Emetine demonstrates potent activity against gastric cancer (GC) cells, with impressively low IC₅₀ values in the nanomolar range :

  • MGC803 cells: IC₅₀ = 0.0497 μM

  • HGC-27 cells: IC₅₀ = 0.0244 μM

These values show considerably higher potency than conventional chemotherapeutic agents like 5-fluorouracil (5-FU), which exhibited IC₅₀ values of 11.3763 μM and 6.4358 μM against the same cell lines, respectively .

Table 2: Comparison of Anti-Cancer Activities of Emetine vs. 5-FU

Cell LineEmetine IC₅₀ (μM)5-FU IC₅₀ (μM)Potency Ratio
MGC8030.049711.3763229× stronger
HGC-270.02446.4358264× stronger

The anti-cancer mechanisms of emetine include:

  • Inhibition of proliferation

  • Induction of apoptosis

  • Blocking cell migration and invasion

  • Regulation of multiple signaling pathways including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades

Acute Myeloid Leukemia

Emetine has shown effectiveness against acute myeloid leukemia stem/progenitor cells through:

  • NF-κB signaling inhibition

  • Induction of oxidative stress

  • Promotion of cell differentiation

SARS-CoV-2 Inhibition

Recent studies have identified emetine hydrochloride as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19 . Its anti-viral properties include:

  • Suppression of SARS-CoV-2 replication in Vero cells with EC₅₀ = 0.007 μM, which is approximately 30-fold more effective than remdesivir (EC₅₀ = 0.24 μM)

  • Significant decrease of SARS-CoV-2-specific nucleocapsid levels in a dose-dependent manner (EC₅₀ = 0.019 μM)

  • Disruption of viral mRNA binding with eukaryotic translation initiation factor 4E (eIF4E)

  • Anti-inflammatory effects, including decreased lipopolysaccharide-induced interleukin-6 protein levels and moderate decrease of tumor necrosis factor alpha in M1 macrophages

Table 3: Anti-SARS-CoV-2 Activity of Emetine Hydrochloride

ParameterValueComparison to Remdesivir
EC₅₀ for viral replication0.007 μM30× more effective
CC₅₀ (cytotoxicity)1.96 μM-
Selectivity Index (SI)280-
EC₅₀ for nucleocapsid reduction0.019 μM-

Another study reported even more impressive results, with an EC₅₀ of 0.147 nM, CC₅₀ of 1603.8 nM, and an exceptionally high selectivity index of 10,910.4 .

Toxicity and Side Effects

Cardiotoxicity

The most serious toxic manifestation of emetine hydrochloride is its effect on cardiac tissue. Studies on rat myocardium have shown that emetine inhibits incorporation of tritiated leucine into soluble proteins and actomyosin in vitro . Fifty percent inhibition of isotope incorporation occurred at an emetine concentration of 5 × 10⁻⁷ M .

The mechanism of cardiac toxicity appears to be mediated through emetine's effects on protein biosynthesis in cardiac tissue . In clinical settings, administration of emetine has been associated with abnormalities of cardiovascular function, with one study reporting that 83% of 93 patients receiving emetine for amoebiasis displayed some form of cardiovascular abnormality .

Other Toxicities

Besides cardiac effects, emetine is known to cause:

  • Nausea and vomiting (related to its traditional use as an emetic)

  • Muscle toxicity that can lead to myopathy, rhabdomyolysis, and myoglobinuria

Due to these potential severe adverse effects, emetine is sometimes administered in hospital settings where adverse events can be closely monitored .

According to pharmaceutical standards, emetine hydrochloride should contain not less than 98.0% and not more than 101.5% of C₂₉H₄₀N₂O₄·2HCl, calculated with reference to the dried substance . Identity tests typically include infrared spectrophotometry, chemical reactions, and specific optical rotation measurements .

Laboratory Usage

In laboratory settings, emetine dihydrochloride is used as a protein synthesis blocker . For in vitro experiments, concentrations typically range from 0.02 μM to 2 μM, with exposure times varying based on the experimental design .

Historical Development

The study of emetine's mechanism of action dates back to the nineteenth century, when it was investigated by François Magendie . Early medical use of emetine was in the form of oral administration of ipecac root extract, which contained multiple alkaloids .

Initially, the extract's utility was limited by its strong emetic properties, leading to the development of approaches to reduce nausea, including:

  • Co-administration with opioids

  • Use of coated tablets that would release the drug after passing through the stomach

The isolation of pure emetine improved the treatment of amoebiasis compared to crude extract, though it still caused nausea . A significant advancement was the development of hypodermic administration, which produced less severe nausea than oral routes .

A synthetic derivative, dehydroemetine, was later developed as an alternative with similar anti-amoebic properties .

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